Acetamide, N-[2-(2-naphthalenyloxy)ethyl]-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Naphthalen-2-yloxy)ethyl)-N-phenylacetamide is a chemical compound with the molecular formula C20H19NO2 It is known for its unique structure, which includes a naphthalene ring and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Naphthalen-2-yloxy)ethyl)-N-phenylacetamide typically involves the reaction of 2-naphthol with 2-chloroethylamine hydrochloride to form 2-(naphthalen-2-yloxy)ethylamine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for N-(2-(Naphthalen-2-yloxy)ethyl)-N-phenylacetamide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Naphthalen-2-yloxy)ethyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
N-(2-(Naphthalen-2-yloxy)ethyl)-N-phenylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(Naphthalen-2-yloxy)ethyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Naphthalen-2-yloxy)ethyl)-2-(trifluoromethyl)benzene sulfonamidoacetamide: This compound has a similar structure but includes a trifluoromethyl group, which can alter its chemical and biological properties.
Ethyl 2-(naphthalen-2-yloxy)acetate: This ester derivative is used in the synthesis of other organic compounds and has different reactivity compared to the amide.
Uniqueness
N-(2-(Naphthalen-2-yloxy)ethyl)-N-phenylacetamide is unique due to its specific combination of a naphthalene ring and a phenylacetamide group. This structure imparts distinct chemical properties, making it valuable for various research applications.
Properties
CAS No. |
61293-91-2 |
---|---|
Molecular Formula |
C20H19NO2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-(2-naphthalen-2-yloxyethyl)-N-phenylacetamide |
InChI |
InChI=1S/C20H19NO2/c1-16(22)21(19-9-3-2-4-10-19)13-14-23-20-12-11-17-7-5-6-8-18(17)15-20/h2-12,15H,13-14H2,1H3 |
InChI Key |
DLRLGRBXGFTVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CCOC1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.